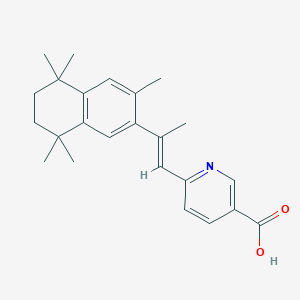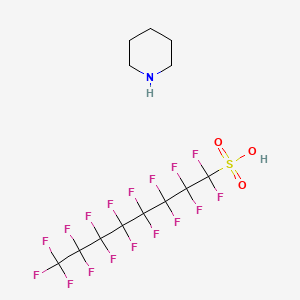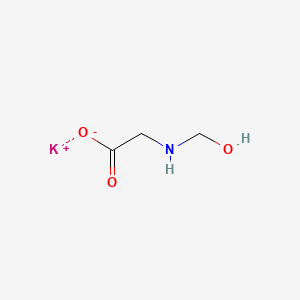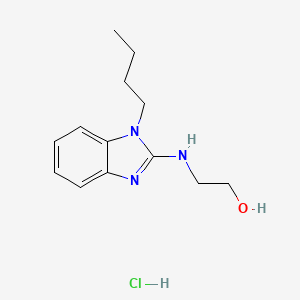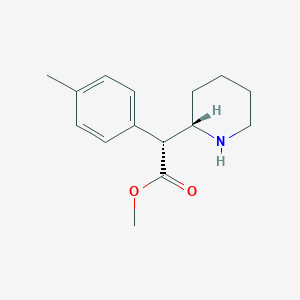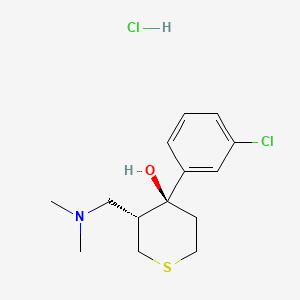
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(+-)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran-4-ol, tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl)-, hydrochloride, trans-(±)-: belongs to the class of heterocyclic compounds. Let’s dissect its name:
2H-Thiopyran-4-ol: This refers to a heterocyclic ring containing sulfur (thiopyran) with an attached hydroxyl group (4-ol).
Tetrahydro-4-(3-chlorophenyl)-3-((dimethylamino)methyl): The core structure includes a tetrahydrothiopyran ring substituted with a 3-chlorophenyl group and a dimethylamino methyl group.
Hydrochloride: Indicates that the compound exists as a salt with a hydrochloric acid counterion.
Trans-(±)-: The compound can exist in both enantiomeric forms (trans) and is a racemic mixture (+/-).
準備方法
Synthetic Routes::
Thiopyran Synthesis: Start with a suitable precursor (e.g., 3-chlorophenyl ketone) and react it with hydrogen sulfide (H₂S) under specific conditions to form the thiopyran ring.
Hydroxylation: Introduce the hydroxyl group at the desired position using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Dimethylamino Methylation: React the compound with formaldehyde and dimethylamine to attach the dimethylamino methyl group.
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimization, and purification. Consult specialized literature for specific details.
化学反応の分析
Oxidation: Thiopyran-4-ol can undergo oxidation to form the corresponding sulfone or sulfoxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents: Oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Major Products: Sulfone/sulfoxide derivatives, reduced forms, and substituted products.
科学的研究の応用
Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anti-inflammatory).
Chemistry: Used as a building block in organic synthesis.
Industry: May find applications in materials science or agrochemicals.
作用機序
The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
類似化合物との比較
Similar Compounds: Compare with other thiopyran derivatives, such as thiolactones or related heterocycles.
Uniqueness: Highlight its specific structural features or properties.
Remember that this compound’s complexity warrants further investigation, and researchers continue to explore its potential. For more in-depth information, consult scientific literature and databases.
: Example reference. Actual references should be from peer-reviewed sources or reputable databases.
特性
CAS番号 |
119558-33-7 |
|---|---|
分子式 |
C14H21Cl2NOS |
分子量 |
322.3 g/mol |
IUPAC名 |
(3R,4S)-4-(3-chlorophenyl)-3-[(dimethylamino)methyl]thian-4-ol;hydrochloride |
InChI |
InChI=1S/C14H20ClNOS.ClH/c1-16(2)9-12-10-18-7-6-14(12,17)11-4-3-5-13(15)8-11;/h3-5,8,12,17H,6-7,9-10H2,1-2H3;1H/t12-,14+;/m0./s1 |
InChIキー |
IIDKXKJUBFEXMB-DSHXVJGRSA-N |
異性体SMILES |
CN(C)C[C@H]1CSCC[C@]1(C2=CC(=CC=C2)Cl)O.Cl |
正規SMILES |
CN(C)CC1CSCCC1(C2=CC(=CC=C2)Cl)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



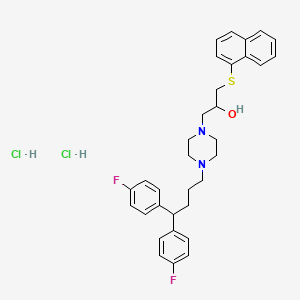

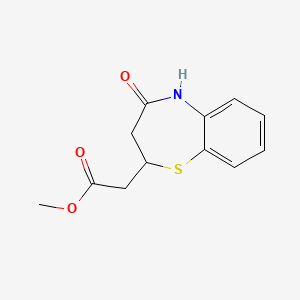
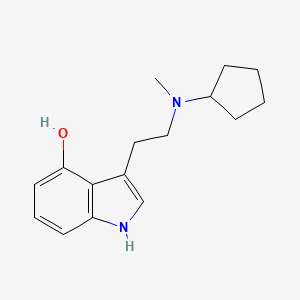
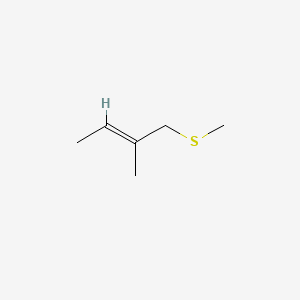
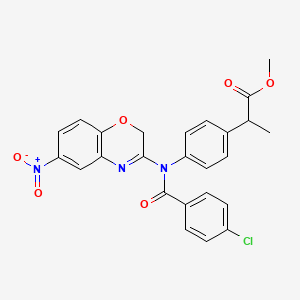

![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
